2'-(Benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide

Overview

Description

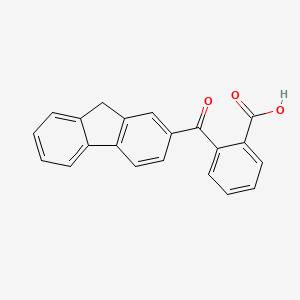

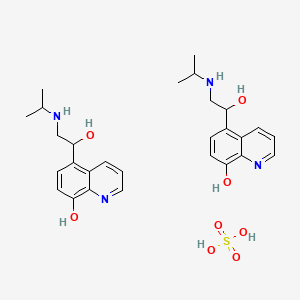

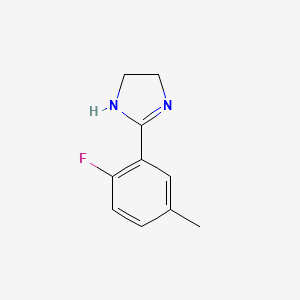

2’-(Benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide is a compound that has been identified as a Kv1.5 channel blocker . It is mapped to Biphenyl Compounds and Pyridines . The compound has a formula of C29H27N3O3, an exact mass of 465.2052, and a molecular weight of 465.543 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a formula of C29H27N3O3 . The exact mass is 465.2052 and the molecular weight is 465.543 . The structure can be found in various databases such as PubChem, ChEBI, and NIKKAJI .Scientific Research Applications

Synthesis and Structural Studies

- Metal–Organic Frameworks (MOFs): This compound is utilized in the synthesis of carboxylate-assisted ethylamide metal–organic frameworks (MOFs). These frameworks have unique properties like unprecedented topology prototypes, solvent-accessible voids, and diverse structural formations, contributing to research in materials science (Sun et al., 2012).

Pharmaceutical Applications

- Receptor Binding Studies: Research has explored the binding of similar compounds at insulin-releasing receptor sites of pancreatic beta cells, which is significant for understanding hypoglycemic mechanisms (Brown & Foubister, 1984).

- Synthesis of Biphenyl Derivatives: The compound is used in the palladium-catalyzed ortho-arylation of benzamides, leading to the synthesis of biphenyl derivatives. These derivatives have applications in creating compounds like nitriles, carboxylic acids, and amines, which are important in pharmaceutical research (Li, Yuan, & Wang, 2012).

- Tyrosinase Inhibition Studies: Biphenyl-based compounds have shown significant anti-tyrosinase activities, which is relevant for treatments of conditions like hypertension and inflammation (Kwong et al., 2017).

Catalysis and Chemical Reactions

- Catalytic Activities: Certain derivatives of this compound have been used as catalysts in the peroxidative oxidation of cyclohexane, showcasing their potential in catalytic applications (Hazra et al., 2016).

Biochemical and Chemical Synthesis

- Biosynthesis Studies: This compound plays a role in the interconversion of intermediates in the de novo biosynthesis of purine nucleotides, which is crucial for understanding cellular metabolism and genetic encoding processes (Cusack, Shaw, & Logemann, 1980).

- Synthesis of Carboxamides and Peptides: It is used in the preparations of carboxamides and peptides, a key process in protein synthesis and pharmaceutical manufacturing (Shiina, Suenaga, Nakano, & Mukaiyama, 2000).

Miscellaneous Applications

- Fluorescent Derivatization: The compound is involved in the development of sensitive fluorescence derivatization reagents for carboxylic acids, important in analytical chemistry (Narita & Kitagawa, 1989).

Mechanism of Action

The compound is known to act as a Kv1.5 channel blocker . Kv1.5 channels are a type of potassium channel found in the heart and other tissues. By blocking these channels, the compound could affect the flow of potassium ions, which is crucial for various physiological processes including the regulation of heartbeat.

properties

IUPAC Name |

benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O3/c33-28(31-19-17-24-13-8-9-18-30-24)27-16-7-6-15-26(27)25-14-5-4-12-23(25)20-32-29(34)35-21-22-10-2-1-3-11-22/h1-16,18H,17,19-21H2,(H,31,33)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOLVFLAXFXKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B1680385.png)

![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1680392.png)

![2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol](/img/structure/B1680393.png)

![2-[(4-Methylphenyl)sulfonyl]-5-nitrofuran](/img/structure/B1680394.png)

![Anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B1680396.png)

![Naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B1680397.png)